molecular formula C4H9NO3 B6236322 N-(1,3-dihydroxypropan-2-yl)formamide CAS No. 1490044-36-4

N-(1,3-dihydroxypropan-2-yl)formamide

Cat. No.: B6236322
CAS No.: 1490044-36-4
M. Wt: 119.12 g/mol
InChI Key: ZMUNCSIDODXWDP-UHFFFAOYSA-N
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Description

N-(1,3-dihydroxypropan-2-yl)formamide is an organic compound with the molecular formula C4H9NO3 and a molecular weight of 119.12 g/mol . It is characterized by a formamide group attached to a 1,3-dihydroxypropan-2-yl moiety, a structure featuring multiple hydroxyl groups that make it a valuable and versatile building block in organic synthesis and medicinal chemistry . This compound is recognized as a key synthetic intermediate and precursor in the development of more complex molecules. Its research applications are particularly significant in the pharmaceutical field, where it serves as a fundamental subunit in the construction of active compounds. For instance, derivatives of 1,3-dihydroxypropan-2-amine are used in the synthesis of diagnostic agents such as Iopamidol, a non-ionic contrast medium used in X-ray imaging . The presence of both the formamide and hydroxyl groups allows this compound to participate in various chemical reactions, including oxidation, reduction, and substitution, enabling researchers to functionalize the molecule for specific applications . It is supplied for laboratory research purposes. This compound is For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1490044-36-4

Molecular Formula

C4H9NO3

Molecular Weight

119.12 g/mol

IUPAC Name

N-(1,3-dihydroxypropan-2-yl)formamide

InChI

InChI=1S/C4H9NO3/c6-1-4(2-7)5-3-8/h3-4,6-7H,1-2H2,(H,5,8)

InChI Key

ZMUNCSIDODXWDP-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)NC=O)O

Purity

95

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of N 1,3 Dihydroxypropan 2 Yl Formamide

Reactions Involving the Formamide (B127407) Functional Group

The formamide group, characterized by a nitrogen atom bonded to a formyl group (-CHO), exhibits a rich and varied reactivity profile. This includes susceptibility to hydrolysis, participation in amidation reactions, and undergoing modifications at both the nitrogen and the formyl carbon.

Hydrolysis and Amidation Dynamics

Amidation reactions involving the direct exchange of the amino group are also a key aspect of formamide chemistry. Transamidation, the reaction of an amide with an amine to form a new amide, can be a pathway for modifying the structure of N-(1,3-dihydroxypropan-2-yl)formamide. These reactions often require catalysts to proceed efficiently.

ReactionReagents and ConditionsExpected ProductsNotes
Hydrolysis Acid (e.g., HCl) or Base (e.g., NaOH), Heat2-amino-1,3-propanediol (B45262), Formic Acid (or its salt)Rate is dependent on pH and temperature.
Amidation Amine (R-NH2), Catalyst (e.g., Lewis acid)N-(1,3-dihydroxypropan-2-yl)amide, AmmoniaEquilibrium-driven reaction.

N-Alkylation and Acylation Reactions

The nitrogen atom of the formamide group in this compound can undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, a reaction that can be achieved using various alkylating agents. nih.govresearchgate.net The presence of the hydroxyl groups in the dihydroxypropyl moiety may require the use of protecting groups to ensure selective N-alkylation.

N-acylation involves the introduction of an acyl group to the nitrogen atom. However, in the case of this compound, the presence of two hydroxyl groups introduces a competing reaction: O-acylation. The chemoselectivity between N-acylation and O-acylation is influenced by the reaction conditions. researchgate.net Under acidic conditions, the amino group is protonated, which deactivates it towards acylation, thereby favoring O-acylation of the hydroxyl groups. beilstein-journals.org Conversely, under neutral or basic conditions, the more nucleophilic nitrogen atom may compete with the hydroxyl groups for the acylating agent.

Formyl Group Transformations

The formyl group itself is a site of reactivity. A key transformation is its removal, a process known as deformylation. This is often a necessary step in synthetic sequences where the formyl group is used as a protecting group for the amine. google.com Various methods have been developed for the deformylation of N-formyl compounds, including acidic or basic hydrolysis and treatment with specific reagents like hydroxylamine. google.com

Another potential transformation is the reduction of the formyl group. However, this reaction is less common for simple formamides and can be challenging to achieve selectively in the presence of other reducible functional groups.

ReactionReagents and ConditionsExpected Product
Deformylation Dilute acid or base; Hydroxylamine hydrochloride2-amino-1,3-propanediol
N-Alkylation Alkyl halide (R-X), BaseN-alkyl-N-(1,3-dihydroxypropan-2-yl)formamide
N/O-Acylation Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O)N-acyl and/or O-acyl derivatives

Reactivity at the Dihydroxypropyl Moiety

The two hydroxyl groups of the dihydroxypropyl moiety in this compound are key sites for a range of chemical transformations, including oxidation and the formation of ether and ester linkages.

Selective Hydroxylation and Oxidation

The primary hydroxyl groups of this compound can be selectively oxidized to aldehydes or carboxylic acids under controlled conditions. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents would be expected to convert the primary alcohols to aldehydes, while stronger oxidizing agents could lead to the formation of a dicarboxylic acid derivative. Selective oxidation of one hydroxyl group over the other can be challenging and may require the use of protecting group strategies or enzymatic methods. While direct studies on this compound are limited, the oxidation of diols is a well-established transformation in organic chemistry. chemistrysteps.com

Ethereal and Ester Linkage Formation

The hydroxyl groups of the dihydroxypropyl moiety readily undergo reactions to form ether and ester linkages. Etherification can be achieved by reacting this compound with an alkyl halide in the presence of a base (Williamson ether synthesis).

Esterification involves the reaction of the hydroxyl groups with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. nih.gov This reaction is often catalyzed by an acid or a coupling agent. Given the presence of two hydroxyl groups, the reaction can lead to the formation of mono- or di-esters, depending on the stoichiometry of the reagents. The relative reactivity of the primary hydroxyl groups would be expected to be higher than that of the secondary amine under esterification conditions that favor O-acylation.

ReactionReagents and ConditionsExpected Product(s)
Selective Oxidation Mild oxidizing agent (e.g., PCC)N-(1-hydroxy-3-oxopropan-2-yl)formamide
Esterification Carboxylic acid (RCOOH), Acid catalystMono- and/or di-ester derivatives
Etherification Alkyl halide (R-X), BaseMono- and/or di-ether derivatives

Cyclization and Ring-Forming Reactions

The molecular architecture of this compound is conducive to intramolecular cyclization. The reaction would likely proceed via a nucleophilic attack of one of the hydroxyl groups on the carbonyl carbon of the formamide group. This type of reaction can be catalyzed by either acid or base.

Under acidic conditions, the carbonyl oxygen of the formamide would be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Under basic conditions, a hydroxyl group could be deprotonated to form a more potent alkoxide nucleophile.

Two primary cyclization pathways are plausible, leading to the formation of different heterocyclic rings:

Attack by the secondary hydroxyl group: The nucleophilic attack from the C2 hydroxyl group would result in the formation of a five-membered ring, specifically a substituted oxazolidine derivative. The formation of five- and six-membered rings is generally favored due to lower ring strain.

Attack by a primary hydroxyl group: Attack from either of the equivalent C1 or C3 hydroxyl groups would lead to a six-membered morpholine derivative.

The reaction would likely result in the formation of a cyclic hemiaminal ether, which could subsequently eliminate water to form a more stable product, such as an oxazolidinone or morpholinone derivative, depending on the reaction conditions and the fate of the formyl group's hydrogen. The relative favorability of these pathways depends on thermodynamic and kinetic factors.

Table 1: Hypothetical Products of this compound Cyclization
ReactantAttacking GroupProposed ProductRing SizePotential Catalyst
This compoundC2-Hydroxyl (secondary)4-(hydroxymethyl)-1,3-oxazolidin-5-ol5-memberedAcid (e.g., H₂SO₄) or Base (e.g., NaH)
This compoundC1/C3-Hydroxyl (primary)5-hydroxy-1,4-oxazinan-3-ol6-memberedAcid (e.g., H₂SO₄) or Base (e.g., NaH)

Interactions and Roles in Biological and Biotechnological Systems Excluding Clinical Aspects

Functional Analogues and Biologically Inspired Derivatives

The design of molecules that mimic natural substrates is a key strategy in biochemistry and drug discovery for probing enzyme mechanisms and developing potent and selective inhibitors.

The design of functional analogues of N-(1,3-dihydroxypropan-2-yl)formamide could follow established principles of creating substrate and transition-state analogues. For enzymes like formamidases, which hydrolyze a C-N bond, an effective inhibitor might mimic the tetrahedral intermediate of the enzymatic reaction. Formamides themselves have been explored as unreactive analogues of aldehydes to act as inhibitors for enzymes like human alcohol dehydrogenases. nih.gov In this context, this compound could be considered a structural analogue of a dihydroxy acetal (B89532) or a related aldehyde-containing compound.

The general approach to designing such analogues involves identifying the key interacting moieties of the natural substrate and incorporating them into a more stable chemical scaffold. For this compound, this would involve the formyl group and the dihydroxypropyl backbone. Modifications could include replacing the hydrolyzable amide bond with a non-hydrolyzable linkage or altering the hydroxyl groups to enhance binding affinity to a target enzyme. The development of such analogues is crucial for studying enzymes that may be involved in its metabolism and for understanding the biological significance of this and related formylated compounds.

The substrate specificity of enzymes that could potentially interact with this compound is a critical determinant of its biological role. As discussed, formamidases (aryl-formylamine amidohydrolases) are primary candidates. The specificity of these enzymes is dictated by the active site's architecture, which accommodates the group attached to the formyl moiety.

For example, the specificity of pig liver formamidase II for o-formylaminoacetophenone, a substrate with an aromatic ring, suggests that its active site has features that favor binding of such structures. nih.govnih.gov Conversely, the inability of this enzyme to hydrolyze formylkynurenine indicates that subtle changes in the substrate structure can lead to a complete loss of activity. nih.govnih.gov

Given that this compound is a small, polar, and flexible molecule, its recognition by an enzyme active site would be governed by hydrogen bonding interactions with its hydroxyl groups and the formyl amide. Enzymes involved in glycerol (B35011) metabolism or the metabolism of other sugar alcohols could also potentially interact with this compound, although their primary function is not formamide (B127407) hydrolysis. The enzymatic synthesis of chiral amino alcohols often involves enzymes like transketolases and transaminases, which recognize polyol structures, but these have not been shown to interact with formylated substrates. nih.govnih.gov Further research is required to screen this compound against a panel of hydrolases and other enzymes to identify its specific protein interaction partners.

Biotechnological Applications in Biorefining and Bio-production

The exploration of novel, bio-based feedstocks is a cornerstone of advancing sustainable biorefining and bio-production processes. While significant attention has been given to platform chemicals derived from biomass, research into more complex, functionalized molecules as starting materials is an emerging area of interest. This section explores the potential, though currently limited, biotechnological applications of this compound in non-clinical contexts.

Use as a Feedstock in Microbial Conversions (Non-Clinical)

Currently, there is a notable absence of published research demonstrating the use of this compound as a direct feedstock in microbial conversion processes for biorefining or the bio-production of other chemicals. The scientific literature to date has not detailed any specific microorganisms or engineered metabolic pathways capable of utilizing this particular formamide derivative as a primary carbon or nitrogen source for growth or for the synthesis of value-added products.

The focus of microbial feedstock utilization in biorefining has predominantly been on simpler molecules such as C1 compounds (e.g., methanol, formate) and C2 compounds (e.g., acetate, ethanol), as well as sugars derived from lignocellulosic biomass. nih.gov These substrates are often more readily assimilated into central carbon metabolism by a variety of natural or engineered microbes. nih.gov The metabolic pathways for the catabolism of a more complex molecule like this compound would likely require specialized enzymatic machinery, which has not yet been identified or characterized for this specific purpose.

Enzymatic Derivatization for Industrial Catalysis (Non-Clinical)

The field of biocatalysis leverages enzymes to perform specific chemical transformations, often with high selectivity and under mild conditions, which is highly desirable for industrial processes. semanticscholar.org Enzymatic derivatization involves modifying a starting molecule to create new compounds with desired properties. While there are no specific, documented examples of the enzymatic derivatization of this compound for industrial catalysis in the current body of scientific literature, the principles of biocatalysis suggest potential theoretical applications.

Enzymes such as lipases, proteases, and amidases are widely used in industrial biotechnology for reactions like esterification, transesterification, and amide bond synthesis or hydrolysis. nih.govresearchgate.net Given the structure of this compound, which contains both hydroxyl and formamide groups, several classes of enzymes could theoretically be employed to modify it.

Potential, though currently theoretical, enzymatic reactions could include:

Transesterification/Esterification: The two primary hydroxyl groups could be targets for lipase-catalyzed reactions to produce novel esters.

Amidase/Formamidase Activity: An amidase could potentially hydrolyze the formamide group, yielding 2-amino-1,3-propanediol (B45262) (serinol), a valuable chemical intermediate.

Transaminase Activity: Following a potential initial hydrolysis of the formamide group, transaminases could be used to modify the resulting amino group.

It is important to reiterate that these applications are speculative and based on the known capabilities of enzyme classes rather than on demonstrated research involving this compound itself. The development of such biocatalytic processes would require significant research to identify or engineer suitable enzymes that exhibit the required activity and stability for industrial-scale production. mdpi.com

Advanced Analytical and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of N-(1,3-dihydroxypropan-2-yl)formamide in solution. It provides precise information about the chemical environment of each atom, their connectivity, and spatial arrangement.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the covalent structure of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons on adjacent carbons. For this compound, cross-peaks would be observed between the methine proton (H-2) and the methylene (B1212753) protons of the two primary alcohol groups (H-1 and H-3). This confirms the 1,3-dihydroxypropan-2-yl backbone. Further correlations would exist between the formyl proton and the amine proton, depending on the solvent and exchange rates. The analysis of these correlations helps in tracing the proton connectivity throughout the molecule. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to assign the carbon signals based on the previously assigned proton signals. For this compound, the HSQC spectrum would show correlations between the formyl proton and the formyl carbon, the amine proton and the C-2 carbon, the H-2 proton and the C-2 carbon, and the H-1/H-3 protons with the C-1/C-3 carbons, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edu This is crucial for piecing together the molecular fragments. Key HMBC correlations for this compound would include correlations from the formyl proton to the C-2 carbon, and from the amine proton to the C-1 and C-3 carbons. These correlations definitively establish the connection of the formamide (B127407) group to the 2-position of the dihydroxypropane backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms, regardless of whether they are connected through bonds. mdpi.com For a small molecule like this compound, NOESY can reveal through-space interactions that help to define its preferred conformation in solution. For instance, NOEs might be observed between the formyl proton and the H-2 proton, providing insights into the orientation around the N-C2 bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
C=O (Formyl)-~165N/AH (Amide), H-2
H (Formyl)~8.2-H (Amide)C=O, C-2
N-H (Amide)~7.5-H (Formyl), H-2C=O, C-1, C-3
C-2-~55H (Amide), H-1, H-3H (Formyl), H (Amide), H-1, H-3
H-2~4.0-H (Amide), H-1, H-3C=O, C-1, C-3
C-1, C-3-~63H-2, OHH (Amide), H-2
H-1, H-3~3.6-H-2, OHC-2
OHVariable-H-1, H-3-

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy is employed to study the conformational flexibility of this compound. Molecules are not static and can undergo various internal motions, such as bond rotations and ring inversions, at rates that can be probed by NMR. researchgate.net

For this compound, a key dynamic process is the restricted rotation around the amide C-N bond. Due to the partial double bond character of the amide linkage, rotation is slow on the NMR timescale at room temperature, often leading to distinct signals for different conformers (e.g., cis and trans isomers with respect to the formyl proton and the C-2 substituent). researchgate.net

By acquiring NMR spectra at different temperatures, the coalescence of these distinct signals can be observed. The temperature at which the signals merge into a single, averaged peak is known as the coalescence temperature (Tc). From this data, the energy barrier (activation energy, ΔG‡) for the rotational process can be calculated. This provides quantitative information about the conformational stability and the energy landscape of the molecule. nih.gov Similar studies can be applied to understand the rotation around the C2-N and C-C bonds of the propanol (B110389) backbone.

Mass Spectrometry (MS) for Complex Mixture Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental composition of this compound and in elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental formula of a compound. For this compound (C₄H₉NO₃), the theoretical monoisotopic mass can be calculated with high precision. sisweb.com By comparing the experimentally measured exact mass with the theoretical value, the elemental composition can be confirmed, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 2: Theoretical Exact Mass of this compound

Ion SpeciesChemical FormulaTheoretical Monoisotopic Mass (Da)
[M+H]⁺C₄H₁₀NO₃⁺120.06552
[M+Na]⁺C₄H₉NNaO₃⁺142.04746
[M-H]⁻C₄H₈NO₃⁻118.05096

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions (product ions) are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, revealing its structural motifs.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Upon fragmentation, characteristic neutral losses and product ions would be observed. nih.govkobv.de Common fragmentation pathways would likely involve:

Loss of water (H₂O) from the hydroxyl groups.

Loss of formaldehyde (B43269) (CH₂O) from the primary alcohol termini.

Cleavage of the C-C bonds of the propane (B168953) backbone.

Cleavage of the N-C2 bond, separating the formamide moiety from the dihydroxypropyl group.

By analyzing the m/z values of the product ions, the connectivity of the molecule can be reconstructed, confirming the structure elucidated by NMR. mdpi.compreprints.org

Ion mobility spectrometry-mass spectrometry (IMS-MS) is an advanced technique that separates ions based on their size, shape, and charge in the gas phase. nih.govnih.gov When coupled with mass spectrometry, it adds another dimension of separation, allowing for the differentiation of isomers and conformers that may be indistinguishable by MS alone.

For this compound, different conformers (e.g., resulting from rotation around the amide bond or other single bonds) will have slightly different shapes and therefore different mobilities through the IMS cell. This results in different drift times. The instrument measures a collision cross-section (CCS), which is a value related to the rotational average of the ion's shape. uni.lu

By measuring the CCS values, it is possible to gain insights into the gas-phase conformation(s) of the molecule. uantwerpen.be This can be particularly useful for comparing the structures of related compounds or for studying how the conformation changes upon interaction with other molecules. Theoretical calculations can be used to predict the CCS values for different potential conformers, and these can be compared with the experimental data to identify the most likely gas-phase structures.

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺120.06552122.8
[M+Na]⁺142.04746129.0
[M-H]⁻118.05096120.4

Source: Predicted CCS values calculated using computational methods. uni.lu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information based on the vibrational modes of the molecule's chemical bonds. nih.gov For this compound, the spectra would be characterized by the vibrations of its hydroxyl, amine, and carbonyl groups.

The analysis of structurally related compounds, such as serinol (2-amino-1,3-propanediol) and N-formyl-L-alanine, can provide insight into the expected vibrational frequencies. chemicalbook.comresearchgate.net The IR spectrum is anticipated to be dominated by strong absorptions from the O-H and N-H stretching vibrations, while the C=O stretch of the formamide group would also be a prominent feature. libretexts.orgvscht.cz Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the carbon backbone. nih.gov

Key expected vibrational frequencies for this compound are detailed in the table below, based on characteristic group frequencies from analogous compounds. chemicalbook.comresearchgate.netvscht.cz

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
O-H (hydroxyl)Stretching, hydrogen-bonded3400 - 3200 (broad)IR, Raman
N-H (secondary amide)Stretching3350 - 3100IR, Raman
C-H (alkane)Stretching3000 - 2850IR, Raman
C=O (amide I)Stretching1680 - 1630IR, Raman
N-H (amide II)Bending1570 - 1515IR
C-O (alcohol)Stretching1150 - 1050IR
C-NStretching1200 - 1020IR

This table presents predicted data based on the analysis of structurally similar compounds.

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices. The choice of technique is heavily influenced by the compound's high polarity and potential for enantiomeric forms.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the analysis of non-volatile, polar compounds. Due to the high polarity of this compound, conventional reversed-phase (RP) chromatography with C18 columns may result in poor retention. sepscience.com

Alternative strategies are therefore more suitable. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for retaining and separating highly polar compounds. researchgate.netchromatographyonline.commerckmillipore.com Additionally, reversed-phase columns with polar-embedded or polar-endcapped stationary phases can offer improved retention and selectivity. chromatographyonline.comchromatographyonline.com

A hypothetical HPLC/UPLC method for the analysis of this compound is outlined below.

Parameter Condition
Column HILIC (e.g., amide or zwitterionic phase), 100 x 2.1 mm, 1.7 µm
Mobile Phase A Water with 10 mM Ammonium (B1175870) Formate (B1220265)
Mobile Phase B Acetonitrile with 10 mM Ammonium Formate
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)

This table outlines a potential method based on established techniques for polar analytes. researchgate.netchromatographyonline.commerckmillipore.com

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the injector and column. nih.gov Therefore, derivatization is a necessary step to increase its volatility and thermal stability. nih.govsigmaaldrich.com

Common derivatization approaches for compounds with hydroxyl and amine groups include silylation or acylation. sigmaaldrich.comresearchgate.net For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) would convert the polar -OH and -NH groups into non-polar silyl (B83357) ethers and silyl amines, respectively. sigmaaldrich.com

An example of a GC method for the analysis of a derivatized analogue is provided below.

Parameter Condition
Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This table presents a typical GC method for the analysis of a derivatized polar compound. sigmaaldrich.comresearchgate.net

The presence of a stereocenter at the C2 position of the propanediol (B1597323) backbone means that this compound is a chiral molecule and can exist as a pair of enantiomers. For pharmaceutical applications, it is often necessary to separate and quantify each enantiomer, as they may exhibit different biological activities. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for enantiomeric separations. oup.comnih.govscas.co.jp This can be achieved using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. capes.gov.br Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amino alcohol structures. nih.gov

Potential chiral separation methods for this compound are suggested in the following table.

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) or Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase Hexane/Ethanol or Methanol/Acetonitrile mixtures
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV (if a chromophore is present or introduced) or Chiral-MS

This table provides examples of chiral separation conditions based on methods for structurally related amino alcohols. nih.govnih.gov

Theoretical and Computational Investigations of N 1,3 Dihydroxypropan 2 Yl Formamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of a single molecule in the absence of environmental effects. These calculations provide a fundamental understanding of the molecule's electronic characteristics.

Electronic Structure and Bonding Analysis

The electronic structure of N-(1,3-dihydroxypropan-2-yl)formamide is characterized by the interplay between the formamide (B127407) group and the 1,3-dihydroxypropyl substituent. The formamide moiety itself is a classic example of resonance, where the lone pair of electrons on the nitrogen atom delocalizes with the pi-system of the carbonyl group. This delocalization results in a partial double bond character for the C-N bond and a planar or near-planar arrangement of the atoms in the amide group. chemicalbook.com Analysis of the molecule shows bond angles around the central nitrogen and carbon atoms are close to 120 degrees, indicative of sp2 hybridization. chemicalbook.com

Quantum chemical calculations can quantify the bond orders, atomic charges, and orbital interactions. For analogous N-substituted formamides, studies have shown that the nature of the substituent on the nitrogen can influence the degree of C-N bond planarity and the rotational barrier around this bond. aanda.org For this compound, the electron-withdrawing nature of the hydroxyl groups on the propyl chain would be expected to have a subtle electronic effect on the amide group.

Table 1: Representative Calculated Electronic Properties for Amide and Polyol Structures Note: This table presents typical data from computational studies on analogous molecules like formamide and glycerol (B35011) to illustrate the expected values for this compound.

Parameter Atom/Bond of Interest Typical Calculated Value Significance
Mulliken Atomic Charge Carbonyl Carbon (C=O) +0.4 to +0.6 e Indicates electrophilic character
Carbonyl Oxygen (C=O) -0.5 to -0.7 e Indicates nucleophilic character and H-bond acceptor site
Amide Nitrogen (N-H) -0.6 to -0.8 e Reflects electron density and H-bond acceptor capability
Hydroxyl Oxygen (-OH) -0.6 to -0.7 e Strong H-bond acceptor/donor site
Bond Order (Wiberg) Amide C-N Bond ~1.3 - 1.5 Confirms partial double bond character due to resonance

| Rotational Barrier | Amide C-N Bond | ~15 - 20 kcal/mol | High barrier confirms planarity and restricted rotation |

Energetics of Conformations and Tautomers

The flexibility of the 1,3-dihydroxypropyl chain allows this compound to exist in multiple conformations. These arise from rotation around the C-C, C-N, and C-O single bonds. Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable (lowest energy) structures. The stability is governed by a balance of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions. For serinol, a closely related structure, DFT calculations have been used to determine the relative electronic energies, enthalpies, and free energies of its derivatives, confirming the formation of thermodynamically stable structures. acs.org It is expected that conformers of this compound stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the formamide oxygen or hydrogen would be particularly low in energy.

Tautomerism, while less common for simple amides, is also a theoretical possibility. The amide can, in principle, tautomerize to its imidic acid form (H-C(OH)=N-R). Calculations for simple amides consistently show the amide form to be significantly more stable than the imidic acid tautomer by a large energy margin, making the latter's presence negligible under normal conditions.

Table 2: Illustrative Relative Energies of Conformations for a Substituted Propanediol (B1597323) Note: This table is based on representative computational findings for molecules like serinol derivatives and illustrates the expected energy differences for this compound.

Conformer Description Key Dihedral Angles (Exemplary) Relative Energy (kcal/mol) Stabilizing/Destabilizing Factors
Global Minimum O-C-C-N: ~60°, C-C-N-C: 180° 0.00 Intramolecular H-bond (OH to C=O), staggered conformation
Local Minimum 1 O-C-C-N: ~180°, C-C-N-C: 180° +1.5 Staggered conformation, no H-bond
Local Minimum 2 O-C-C-N: ~60°, C-C-N-C: 0° +3.2 Steric clash between substituents

| Transition State | O-C-C-N: ~120°, C-C-N-C: 180° | +5.0 | Eclipsed conformation |

Molecular Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) is a valuable property derived from quantum chemical calculations that visualizes the charge distribution of a molecule. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For this compound, the MEP map would show strong negative potential around the carbonyl oxygen and, to a lesser extent, the hydroxyl oxygens. mdpi.com These regions are the primary sites for electrophilic attack and are strong hydrogen bond acceptors. nih.gov Conversely, the most positive regions would be located around the acidic protons of the hydroxyl groups and the N-H group of the formamide. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. The MEP provides a powerful visual tool for predicting how the molecule will interact with other molecules, including solvents, receptors, or other reactants. nih.govrsc.org

Molecular Dynamics Simulations

While quantum chemistry is ideal for studying single molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules over time in a condensed phase, such as in a solvent. MD simulations model the movements of all atoms in a system, providing a dynamic picture of conformational changes and intermolecular interactions.

Conformational Sampling in Different Environments

MD simulations of this compound in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) would reveal how the environment influences its conformational preferences. In a vacuum, the molecule would explore conformations primarily dictated by intramolecular forces. In a polar solvent like water, the molecule's conformations would shift to maximize favorable interactions, particularly hydrogen bonds, with the surrounding solvent molecules.

Applications in Advanced Materials Science and Specialty Chemical Synthesis Non Clinical

As a Synthetic Intermediate for High-Value Chemicals

The presence of both nucleophilic hydroxyl groups and a formamide (B127407) moiety, which can be a precursor to an amine, makes N-(1,3-dihydroxypropan-2-yl)formamide a potentially valuable intermediate in the synthesis of various high-value chemical entities.

The dihydroxy formamide structure of this compound suggests its utility in the synthesis of certain heterocyclic systems. The 1,3-diol arrangement is particularly suited for the formation of six-membered rings, while the central nitrogen atom can be incorporated into various heterocyclic frameworks.

Theoretical Synthetic Pathways:

Dihydrooxazines: Through a reaction with aldehydes in the presence of a Lewis acid, 1,3-amino alcohols can cyclize to form dihydrooxazines. researchgate.net It is plausible that this compound could first be hydrolyzed or reduced to the corresponding amine, 2-amino-1,3-propanediol (B45262), which could then undergo this type of cyclization to yield functionalized dihydrooxazine derivatives.

Oxazolines: While the 1,3-diol structure is less direct for forming five-membered oxazoline (B21484) rings, intramolecular cyclization of N-(β-hydroxy)amides is a known method for oxazoline synthesis. edu.krdresearchgate.net The dehydration of the amide and one of the hydroxyl groups in this compound could theoretically lead to the formation of a hydroxymethyl-substituted oxazoline, a valuable synthetic intermediate.

Other Heterocycles: The formamide group itself can participate in cyclization reactions. For instance, the Leuckart reaction involves the reductive amination of carbonyl compounds using formamide. wikipedia.org This reactivity, combined with the diol functionality, opens avenues for creating more complex, polycyclic heterocyclic systems. nih.gov

While direct literature explicitly detailing the use of this compound as a precursor for complex heterocyclic compounds is scarce, its structural motifs are found in precursors for biologically relevant scaffolds like thiazoles. researchgate.net

Nucleoside analogues are a critical class of compounds, often with significant therapeutic applications. nih.gov The synthesis of these molecules involves the coupling of a nucleobase with a modified sugar moiety. The 1,3-dihydroxypropyl backbone of this compound makes it an acyclic analogue of the ribose or deoxyribose sugar ring found in natural nucleosides.

Potential Synthetic Utility:

The core structure of this compound can be chemically modified to mimic the furanose ring of natural nucleosides. Following the transformation of the formamide group into a suitable functionality for coupling with a nucleobase, this acyclic scaffold could be incorporated to generate novel acyclic nucleoside analogues. The synthesis of such analogues often involves the modification of the carbohydrate portion to impart specific biological activities. nih.gov

Polymer Chemistry and Polymerizable Derivatives

The dual hydroxyl functionality of this compound allows it to be incorporated into polymer chains, either as a monomer unit or as a modifying agent.

While direct research on the synthesis and properties of Poly(N-(1,3-dihydroxypropan-2-yl)) methacrylamide (B166291) is not widely available in published literature, we can infer its potential characteristics based on the closely related and well-studied polymer, Poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA). researchgate.netnih.gov PHPMA is known for its water solubility and biocompatibility.

A hypothetical synthesis of Poly(N-(1,3-dihydroxypropan-2-yl) methacrylamide) would likely involve the initial synthesis of the corresponding monomer, N-(1,3-dihydroxypropan-2-yl) methacrylamide, followed by polymerization. The resulting polymer would possess pendant dihydroxypropyl groups, which would be expected to enhance its hydrophilicity and provide sites for further functionalization.

Comparison of Potential Monomer with HPMA:

FeatureN-(2-hydroxypropyl)methacrylamide (HPMA)N-(1,3-dihydroxypropan-2-yl) methacrylamide (Hypothetical)
Hydroxyl Groups OneTwo
Expected Water Solubility HighVery High
Functionalization Sites One hydroxyl groupTwo hydroxyl groups

This table illustrates the potential advantages of a polymer derived from N-(1,3-dihydroxypropan-2-yl) methacrylamide, particularly in terms of increased functionality for creating advanced polymer architectures.

With its two hydroxyl groups, this compound can act as a cross-linking agent to form three-dimensional polymer networks or hydrogels. nih.govnih.gov These hydroxyl groups can react with various functional groups on polymer chains, such as isocyanates, carboxylic acids (through esterification), or epoxides, to create covalent linkages between the chains.

The choice of cross-linking agent significantly influences the properties of the resulting polymer network, including its mechanical strength, swelling behavior, and degradation profile. nih.gov The use of a small, hydrophilic cross-linker like this compound would likely result in a hydrogel with a high degree of swelling and a relatively flexible network structure.

The chemical functionalities of this compound can be leveraged to design polymeric materials with specific properties and applications. pharmaexcipients.comabo.firesearchgate.net

Strategies for Functionalization:

Post-polymerization Modification: The pendant dihydroxypropyl groups on a polymer like Poly(N-(1,3-dihydroxypropan-2-yl)) methacrylamide could be chemically modified after polymerization to introduce a wide range of functional moieties, such as targeting ligands, imaging agents, or stimuli-responsive groups. researchgate.net

Stimuli-Responsive Materials: The formamide group could be a handle for introducing pH-responsive functionalities, while the hydroxyl groups could be modified with temperature-responsive polymers, leading to dual-stimuli-responsive materials. mdpi.com

Role in Solvent Systems and Chemical Processing (Non-Biological)

The utility of this compound in solvent systems and non-biological chemical processing can be inferred from the properties of its parent molecules, serinol (2-amino-1,3-propanediol) and formamide. Formamide is a well-known polar aprotic solvent with a high dielectric constant, making it suitable for dissolving a variety of organic and inorganic compounds. wikipedia.org It is utilized in the industrial production of hydrogen cyanide and as a solvent for processing polymers like polyacrylonitrile. wikipedia.org

The structure of this compound, featuring a formamide group attached to a dihydroxypropyl backbone, suggests it would be a polar, hygroscopic liquid. The presence of hydroxyl groups allows for hydrogen bonding, which could make it a suitable solvent or co-solvent in specific chemical processes. For instance, in the synthesis of N-(α-hydroxyethyl)formamide, a related compound, various solvents are employed, and the choice of solvent is critical for the reaction outcome and product crystallization. google.com While specific studies on this compound as a primary solvent are not prominent, its structural characteristics suggest potential applications in specialized chemical processing where a high-polarity, protic solvent is required.

Furthermore, formamide itself is not just a solvent but can also act as a reagent in certain transformations. wikipedia.org This dual role could extend to its derivatives. For example, formamide is used to prepare primary amines from ketones via the Leuckart reaction. wikipedia.org The reactivity of the formamide group in this compound could be harnessed in similar synthetic contexts.

Development of Non-Biological Catalysts or Ligands

The potential of this compound in the development of non-biological catalysts or ligands is primarily linked to its serinol backbone. Serinol and its derivatives have been investigated as building blocks for various chemical applications, including in the synthesis of accelerators for rubber vulcanization. polimi.itresearchgate.net These applications, while related to materials science, highlight the chemical versatility of the serinol structure.

The dihydroxypropylamine structure of serinol provides multiple coordination sites (the nitrogen atom and the two oxygen atoms of the hydroxyl groups), making it and its derivatives potential ligands for metal ions. The formylation of the amine group in this compound modifies its coordination properties. While the formamide nitrogen is generally a poor ligand, the carbonyl oxygen can coordinate to metal centers.

Research into serinol-derived polyesters for biomedical applications indicates the utility of N-substituted serinol monomers in polymerization, suggesting that the formamide derivative could also act as a monomer or a precursor for functional polymers. nih.gov These polymers could potentially chelate metal ions, with the formamide and hydroxyl groups acting as coordination sites. While direct research into catalytic applications of this compound is scarce, the broader context of using bio-based, multifunctional molecules like serinol derivatives in catalysis and materials science suggests a promising area for future investigation. polimi.itnih.gov

Future Research Directions and Interdisciplinary Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery of novel compounds and optimizing their synthetic pathways. nih.gov For N-(1,3-dihydroxypropan-2-yl)formamide, these computational tools can be pivotal. ML models, a subset of AI, are trained on vast datasets to recognize patterns and make predictions. nih.gov This capability can be harnessed to forecast the physicochemical and biological properties of new derivatives of this compound without the need for initial synthesis and testing.

Table 1: Potential AI/ML Applications for this compound Research

AI/ML Application Description Potential Impact
Property Prediction ML models predict properties like solubility, toxicity, and reactivity for hypothetical derivatives. Prioritizes the synthesis of the most promising compounds.
Generative Design AI algorithms design novel molecules based on the this compound scaffold for specific functions. youtube.com Accelerates the discovery of new functional materials or active ingredients.
Synthesis Planning Retrosynthesis software suggests optimal reaction pathways and conditions. Improves the efficiency and sustainability of the chemical synthesis process.

| Process Optimization | ML algorithms analyze real-time data from synthesis to optimize reaction parameters like temperature, pressure, and catalyst loading for maximum yield. | Enhances manufacturing efficiency and reduces waste. |

Sustainable and Eco-Friendly Production Methods

The principles of green chemistry are paramount for modern chemical manufacturing, aiming to reduce environmental impact through the use of renewable feedstocks, less hazardous solvents, and energy-efficient processes. researchgate.netnih.gov The synthesis of this compound is particularly well-suited for such an approach. The key precursor, 2-amino-1,3-propanediol (B45262) (serinol), can be synthesized from glycerol (B35011), a major byproduct of biodiesel production. researchgate.net This transforms a surplus co-product into a valuable chemical intermediate, aligning with the goals of a circular economy.

Future research should focus on optimizing the conversion of glycerol to serinol and the subsequent formylation step using eco-friendly methodologies. This includes the use of biocatalysts (enzymes) or heterogeneous catalysts that can be easily recovered and reused, minimizing waste. researchgate.net Employing greener solvents like 2-MeTHF or cyclopentyl methyl ether (CPME) instead of traditional volatile organic compounds (VOCs) can significantly lower the environmental footprint of the process. mdpi.com Additionally, alternative energy sources such as microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

Synthesis Step Conventional Method Green Chemistry Alternative
Starting Material Petroleum-based precursors Glycerol (biodiesel byproduct) researchgate.net
Catalysis Homogeneous acid/base catalysts (difficult to remove) Heterogeneous catalysts (e.g., supported metals), biocatalysts (enzymes) researchgate.net
Solvent Volatile organic compounds (e.g., toluene) Benign solvents (e.g., water, 2-MeTHF, CPME) mdpi.com or solvent-free conditions researchgate.net

| Energy Input | Conventional thermal heating (prolonged) | Microwave irradiation, researchgate.net ultrasound |

Exploration of Novel Chemical Space through Derivatization

The structure of this compound contains multiple reactive sites, primarily its two primary hydroxyl (-OH) groups and the secondary amide (-NH-CHO) group. These sites offer rich opportunities for chemical modification, or derivatization, to create a library of new compounds. Exploring this "chemical space" is crucial for tuning the molecule's properties for specific applications. nih.gov

Strategic derivatization can systematically alter characteristics such as:

Polarity and Solubility: Esterification or etherification of the hydroxyl groups can modify the molecule's solubility in aqueous or organic media.

Reactivity: The hydroxyl groups can be converted into leaving groups to facilitate further reactions or can be used as points of attachment for polymerization.

Functionality: Introducing new functional groups can impart entirely new properties, for example, adding polymerizable groups like acrylates or attaching chelating agents.

This systematic exploration, guided by the AI/ML property prediction models mentioned earlier, allows researchers to rationally design molecules with tailored functionalities for diverse applications, from polymer science to specialty chemicals. nih.gov

Table 3: Examples of Potential Derivatives and Their Modified Properties

Derivatization Reaction Resulting Functional Group Potential Change in Property
Esterification Ester (-O-C=O) Increased lipophilicity, potential for biodegradable polymers.
Etherification Ether (-O-R) Modified polarity, improved chemical stability.
Alkylation of Amide N-Alkyl formamide (B127407) Altered hydrogen bonding capability, modified solvent properties.

| Polymerization | Polyether or Polyester | Creation of novel polymeric materials with diol-amide backbone. |

Advanced Characterization Techniques for In Situ Studies

To fully optimize the synthesis of this compound and its derivatives, a deep understanding of the reaction kinetics, mechanisms, and intermediate species is essential. Advanced, non-invasive characterization techniques that allow for in situ (in the reaction vessel) and real-time monitoring are critical. These Process Analytical Technologies (PAT) provide continuous data streams that can be used to control and optimize reactions as they occur.

Techniques such as in situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on the species present in the reaction mixture over time. These methods eliminate the need for offline sampling, which can be disruptive and time-consuming, and provide a much more detailed picture of the reaction dynamics. This data is invaluable for mechanistic studies and for developing robust, optimized manufacturing processes.

Expanding Non-Clinical Industrial and Material Science Applications

While the initial interest in molecules like this compound may stem from biological contexts, its structural attributes suggest a wide range of potential non-clinical applications in industry and material science. Formamides are an important class of chemicals used as solvents, intermediates, and reagents in synthetic chemistry. researchgate.net

Potential applications to be explored include:

Specialty Solvents: The combination of hydroxyl and amide groups suggests it could be a highly polar, hygroscopic solvent with a high boiling point, suitable for specific chemical processes or formulations.

Monomers for Polymers: The two hydroxyl groups make it a diol, a classic building block for creating polyesters and polyurethanes. The presence of the formamide group in the backbone of such polymers could impart unique properties like improved hydrogen bonding, thermal stability, or affinity for certain dyes or materials.

Humectants and Plasticizers: Like glycerol, its polyol structure suggests potential as a humectant in cosmetic or industrial formulations to retain moisture. It could also function as a plasticizer for certain polymers.

Crosslinking Agents: The hydroxyl groups could be used to crosslink polymer chains in coatings, adhesives, or resins, potentially enhancing their durability and mechanical properties.

Future research should focus on synthesizing and characterizing materials derived from this compound to evaluate their performance in these and other industrial applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.